molecular formula C32H49ClN4O8 B8050849 Alvespimycin (hydrochloride)

Alvespimycin (hydrochloride)

Katalognummer B8050849
Molekulargewicht: 653.2 g/mol
InChI-Schlüssel: DFSYBWLNYPEFJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alvespimycin (hydrochloride) is a useful research compound. Its molecular formula is C32H49ClN4O8 and its molecular weight is 653.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alvespimycin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alvespimycin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Alvespimycin as an HSP90 Inhibitor : Alvespimycin binds to HSP90, thereby inhibiting its function and leading to the degradation of client proteins like kinases and transcription factors that are essential for cell cycle regulation and signal transduction (Definitions, 2020).

  • Ansamycin Inhibitors of Hsp90 : Alvespimycin hydrochloride has been studied as part of the ansamycin class of natural products, known for their anti-tumor effects. It has been developed for clinical evaluation in both intravenous and oral forms for cancer treatment (Porter et al., 2009).

  • Pharmacokinetic Studies : A physiologically based pharmacokinetic model of alvespimycin in mice has been developed to understand drug disposition and predict drug exposure, aiding in the interpretation of dose-response relationships (Hu et al., 2014).

  • Clinical Trials for Solid Tumors : A Phase I dose-escalation study combined alvespimycin with trastuzumab to define the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics in the treatment of advanced solid tumors, showing safety and tolerability at MTD and noting antitumor activity in patients with refractory HER2+ MBC and ovarian cancer (Jhaveri et al., 2012).

  • Application in Acute Myeloid Leukemia (AML) : Alvespimycin has been evaluated in a phase 1 study for patients with advanced AML, showing linear pharmacokinetics, target inhibition, and signs of clinical activity. The study determined a recommended phase 2 dose (Lancet et al., 2010).

  • Enhancing Chemotherapy Potency : Research has shown that heat-activated drug delivery increases tumor accumulation of synergistic chemotherapies, including a thermosensitive liposome formulation of alvespimycin, which enhances the cytotoxic effects of doxorubicin (Dunne et al., 2019).

  • Alvespimycin in Genetic Diseases : A study used alvespimycin as part of a drug screening strategy for identifying protein level modulators in genetic diseases, demonstrating its ability to reduce LMNB1 levels in various cell lines, suggesting its potential in treating genetic diseases associated with altered gene expression (Giorgio et al., 2020).

  • Overcoming Imatinib Resistance : Alvespimycin has been studied for its potential in overcoming imatinib resistance in chronic myeloid leukemia cell lines, suggesting its role as a new therapeutic approach even in cases of resistance to imatinib (Alves et al., 2023).

Eigenschaften

IUPAC Name

[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvespimycin (hydrochloride)
Reactant of Route 2
Alvespimycin (hydrochloride)
Reactant of Route 3
Alvespimycin (hydrochloride)
Reactant of Route 4
Alvespimycin (hydrochloride)
Reactant of Route 5
Reactant of Route 5
Alvespimycin (hydrochloride)
Reactant of Route 6
Reactant of Route 6
Alvespimycin (hydrochloride)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.